molecular formula C10H10BrNO B15372117 7-bromo-5-methoxy-2-methyl-1H-indole

7-bromo-5-methoxy-2-methyl-1H-indole

Cat. No.: B15372117
M. Wt: 240.10 g/mol
InChI Key: FTGAETXWJGDQOF-UHFFFAOYSA-N
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Description

7-Bromo-5-methoxy-2-methyl-1H-indole is a halogenated indole derivative characterized by a bromine atom at position 7, a methoxy group at position 5, and a methyl group at position 2. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The bromine atom enhances electrophilic substitution reactivity, while the methoxy group contributes electron-donating properties, influencing the indole core's aromaticity and interaction with biological targets .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

7-bromo-5-methoxy-2-methyl-1H-indole

InChI

InChI=1S/C10H10BrNO/c1-6-3-7-4-8(13-2)5-9(11)10(7)12-6/h3-5,12H,1-2H3

InChI Key

FTGAETXWJGDQOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2N1)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Structural Variations

The biological and chemical properties of indole derivatives are highly sensitive to substituent positions. Below is a comparative analysis of 7-bromo-5-methoxy-2-methyl-1H-indole with key analogs:

Key Observations:

Substituent Position Effects: Bromine at position 7 (target compound) vs. position 4 (Compound 78) alters electrophilic reactivity. For example, bromine at position 4 in Compound 78 directs further substitutions to adjacent positions, while position 7 bromine may stabilize the indole core via resonance . Methoxy at position 5 (target) vs. 6 (5-bromo-6-methoxy-1H-indole) changes electronic distribution.

Synthetic Efficiency :

  • Methylation reactions (e.g., 5-fluoro-1-methyl-1H-indole) achieve high yields (~98%) under mild conditions, suggesting that introducing methyl groups at position 2 in the target compound could be similarly efficient .
  • CuI-catalyzed click reactions (e.g., Compound 9a) show moderate yields (25–50%), indicating challenges in functionalizing position 3 with bulky groups .

Spectroscopic Signatures :

  • The methyl group at position 2 in the target compound would likely produce a distinct singlet in ¹H NMR (~δ 2.5 ppm), differentiating it from analogs with methyl groups at position 1 (e.g., Compound 7b, δ 3.72 ppm) .
  • Bromine's deshielding effect in ¹³C NMR is evident in analogs like Compound 78 (C-Br: ~δ 120 ppm) .

Functional Group Compatibility and Reactivity

  • Methoxy vs. Methyl: The methoxy group in the target compound increases solubility in polar solvents compared to non-polar methyl-substituted analogs (e.g., 4-bromo-7-methyl-1H-indole) .
  • Bromine Reactivity : Bromine at position 7 enables cross-coupling reactions (e.g., Suzuki-Miyaura), similar to 5-bromoindoles in –12, which undergo triazole functionalization .

Q & A

Q. What are the common synthetic routes for 7-bromo-5-methoxy-2-methyl-1H-indole, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves multi-step reactions starting from substituted indole precursors. A common method includes bromination and methoxylation of a methyl-substituted indole core. For example:

  • Step 1: Bromination of 5-methoxy-2-methylindole using N-bromosuccinimide (NBS) in a polar solvent like DMF or acetic acid at 60–80°C to introduce the bromine atom at the 7th position .
  • Step 2: Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization to isolate the product.

Optimization Tips:

  • Control reaction temperature to avoid over-bromination.
  • Use catalytic agents like Lewis acids (e.g., FeCl₃) to enhance regioselectivity .
  • Monitor reaction progress with TLC or HPLC to minimize side products.

Advanced

Q. How do the bromine and methoxy substituents influence the reactivity of this compound in cross-coupling reactions compared to other indole derivatives?

Answer: The bromine atom at C7 acts as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling C–C or C–N bond formation. The methoxy group at C5 donates electron density via resonance, slightly deactivating the indole ring but directing electrophiles to meta/para positions.

  • Comparative Reactivity:
    • Bromine enhances oxidative addition in palladium-catalyzed reactions compared to non-halogenated indoles .
    • Methoxy groups reduce reactivity in nucleophilic substitutions but stabilize intermediates in Heck reactions .
  • Methodological Insight: Use DFT calculations to predict reactive sites and optimize catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligands) .

Basic

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

  • ¹H NMR:
    • Aromatic protons: Doublets at δ 7.2–7.4 ppm (C6-H and C4-H) .
    • Methoxy group: Singlet at δ 3.8–3.9 ppm (OCH₃) .
    • Methyl group: Singlet at δ 2.5–2.6 ppm (C2-CH₃) .
  • ¹³C NMR:
    • Brominated carbon (C7): δ ~115–120 ppm .
    • Methoxy carbon: δ ~55–56 ppm .
  • Mass Spectrometry: ESI-HRMS typically shows [M+H]⁺ at m/z 254–256 (isotopic pattern confirms bromine) .

Advanced

Q. What methodological approaches are used to analyze the binding affinity of this compound with serotonin receptors, and how can discrepancies in activity data be resolved?

Answer:

  • In Vitro Assays: Radioligand binding assays (e.g., 5-HT₂A receptor) with competitive displacement using [³H]ketanserin .
  • Computational Methods: Molecular docking (AutoDock Vina) and MD simulations to assess binding poses and interaction energies .
  • Data Contradiction Resolution:
    • Validate assay conditions (pH, buffer) to rule out false negatives.
    • Compare results across orthogonal techniques (e.g., SPR vs. fluorescence polarization) .

Basic

Q. How can researchers ensure the purity of this compound post-synthesis, and what analytical methods are recommended?

Answer:

  • Purification:
    • Flash chromatography with gradient elution (hexane → ethyl acetate).
    • Recrystallization using ethanol/water mixtures .
  • Purity Assessment:
    • HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Target ≥98% purity .
    • Melting point analysis (expected range: 120–125°C) .

Advanced

Q. In crystallographic studies of this compound, what challenges arise in determining its molecular packing, and how can SHELX software be utilized effectively?

Answer:

  • Challenges:
    • Disorder in methyl/methoxy groups due to thermal motion.
    • Weak X-ray diffraction from light atoms (e.g., H, C) .
  • SHELX Workflow:
    • SHELXD: Solve phase problem via dual-space methods for heavy atoms (Br).
    • SHELXL: Refine anisotropic displacement parameters and validate with R-factor (<0.05) .
    • Use OLEX2 GUI for visualizing hydrogen bonds and π-π stacking interactions .

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